molecular formula C17H14FN3O4 B14950535 N-({N'-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide

N-({N'-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide

Cat. No.: B14950535
M. Wt: 343.31 g/mol
InChI Key: BNZARZHEVPIQMH-DNTJNYDQSA-N
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Description

N-({N’-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide is a complex organic compound that belongs to the class of hydrazones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide typically involves the condensation of 2H-1,3-benzodioxole-5-carbaldehyde with hydrazine derivatives, followed by the reaction with 3-fluorobenzoyl chloride. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-({N’-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which may inhibit the activity of certain enzymes. Additionally, it can interact with nucleic acids and proteins, affecting their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({N’-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide is unique due to the presence of the 2H-1,3-benzodioxole moiety, which imparts distinct electronic and steric properties. This structural feature can enhance its biological activity and specificity compared to other similar compounds.

Properties

Molecular Formula

C17H14FN3O4

Molecular Weight

343.31 g/mol

IUPAC Name

N-[2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-2-oxoethyl]-3-fluorobenzamide

InChI

InChI=1S/C17H14FN3O4/c18-13-3-1-2-12(7-13)17(23)19-9-16(22)21-20-8-11-4-5-14-15(6-11)25-10-24-14/h1-8H,9-10H2,(H,19,23)(H,21,22)/b20-8+

InChI Key

BNZARZHEVPIQMH-DNTJNYDQSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)CNC(=O)C3=CC(=CC=C3)F

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC(=O)CNC(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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